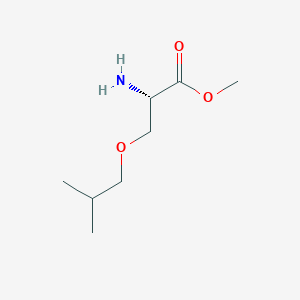

Methyl O-isobutyl-L-serinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl O-isobutyl-L-serinate is a chemical compound with the molecular formula C8H17NO3 It is a derivative of L-serine, an amino acid that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl O-isobutyl-L-serinate can be synthesized through esterification reactions involving L-serine and isobutyl alcohol. The reaction typically requires an acid catalyst, such as hydrochloric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like methanol or ethanol to achieve the desired product .

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl O-isobutyl-L-serinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Methyl O-isobutyl-L-serinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of Methyl O-isobutyl-L-serinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s effects are mediated through its binding to active sites on enzymes, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

L-Serine Methyl Ester Hydrochloride: A closely related compound with similar chemical properties and applications.

Methyl Isobutyl Ketone: Although structurally different, it shares some chemical reactivity with Methyl O-isobutyl-L-serinate .

Uniqueness

This compound is unique due to its specific ester linkage and the presence of the isobutyl group, which imparts distinct chemical and physical properties. These characteristics make it valuable for specialized applications in research and industry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl O-isobutyl-L-serinate, and how can reaction conditions be systematically optimized?

- Methodology : Begin with esterification of L-serine using isobutyl alcohol and methylating agents. Key variables include temperature (40–80°C), solvent polarity (e.g., THF vs. DMF), and catalyst selection (e.g., DCC/DMAP vs. H₂SO₄). Monitor reaction progress via TLC or HPLC, and quantify yield using NMR integration or gravimetric analysis. Purity is assessed via melting point, chiral HPLC, or elemental analysis .

- Reproducibility : Document reaction parameters (molar ratios, stirring rate, inert atmosphere) in detail, adhering to journal guidelines for experimental transparency .

Q. How can researchers distinguish this compound from its stereoisomers or derivatives during characterization?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify ester (δ ~3.7 ppm for OCH₃) and isobutyl (δ ~0.9–1.1 ppm for CH(CH₂)₂) groups.

- Chiral chromatography : Use a Chiralpak® column with hexane/isopropanol gradients to resolve enantiomers.

- X-ray crystallography : Confirm absolute configuration for novel derivatives .

Q. What solvent systems are suitable for purification, and how do solubility properties affect crystallization?

- Methodology : Test solubility in polar aprotic (e.g., acetone) vs. nonpolar (hexane) solvents. Use mixed solvents (e.g., ethanol/water) for recrystallization. Monitor crystal growth via microscopy and optimize cooling rates. Report Hansen solubility parameters to guide solvent selection .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodology : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis (λ ~210 nm for ester groups) or LC-MS. Calculate half-life (t₁/₂) using first-order kinetics. Control temperature (25°C vs. 40°C) to assess Arrhenius behavior .

Advanced Research Questions

Q. How can thermodynamic models (e.g., NRTL, Wilson) predict activity coefficients of this compound in binary solvent mixtures?

- Methodology : Measure vapor-liquid equilibria (VLE) data for mixtures (e.g., water/ethanol). Fit parameters (e.g., α₁₂ in NRTL) using regression analysis. Validate predictions against experimental activity coefficients at infinite dilution. Compare model accuracy for strongly nonideal systems .

- Data Contradictions : Address discrepancies between predicted and observed phase behavior by testing local composition assumptions or incorporating ternary interactions .

Q. What structural modifications enhance the compound’s bioactivity while maintaining stereochemical integrity?

- Methodology : Design analogs (e.g., replacing isobutyl with cyclopropyl groups) and evaluate via molecular docking (e.g., AutoDock Vina) against target enzymes. Synthesize derivatives and correlate IC₅₀ values with steric/electronic descriptors (Hammett σ, Taft Es). Validate enantiomeric purity via polarimetry .

Q. How do conflicting spectroscopic data (e.g., NMR vs. IR) for this compound arise, and how can they be resolved?

- Methodology : Re-examine sample preparation (e.g., deuteration level for NMR, KBr pellet homogeneity for IR). Use 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-validate with computational IR spectra (DFT/B3LYP) .

Q. What strategies ensure high enantiomeric excess (ee) in large-scale syntheses?

- Methodology : Optimize chiral catalysts (e.g., Jacobsen’s salen complexes) or employ enzymatic resolution (e.g., lipases). Monitor ee via chiral GC or CE. Report ee trends with temperature and catalyst loading, referencing kinetic vs. thermodynamic control .

Q. How can computational modeling (MD, QM/MM) predict the compound’s conformational stability in biological membranes?

- Methodology : Simulate lipid bilayer insertion using GROMACS. Calculate free energy profiles (umbrella sampling) and correlate with logP values. Validate via fluorescence anisotropy or DSC .

Q. Data Reporting and Reproducibility

Q. What metadata standards are critical for sharing synthetic and spectroscopic data?

Properties

Molecular Formula |

C8H17NO3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(2-methylpropoxy)propanoate |

InChI |

InChI=1S/C8H17NO3/c1-6(2)4-12-5-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1 |

InChI Key |

HWUGAXPBGUWGTK-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)COC[C@@H](C(=O)OC)N |

Canonical SMILES |

CC(C)COCC(C(=O)OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.